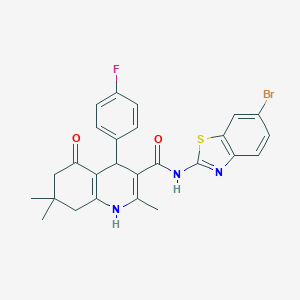![molecular formula C17H14BrN3OS B304251 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as ABT-199, is a small-molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. ABT-199 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
Mecanismo De Acción
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds selectively to the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins such as BIM and BAX. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to be highly selective for BCL-2 over other members of the BCL-2 family, such as BCL-xL and MCL-1, which are also involved in the regulation of apoptosis.
Biochemical and Physiological Effects
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, and its efficacy has been demonstrated in clinical trials. In addition to its anticancer effects, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has also been shown to have immunomodulatory effects, such as enhancing T-cell function and reducing regulatory T-cell activity. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a highly specific inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and apoptosis. Its selectivity also reduces the risk of off-target effects, which can be a concern with less specific inhibitors. However, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is relatively expensive compared to other inhibitors, which can limit its use in some experiments. In addition, its efficacy can be affected by the expression levels of other members of the BCL-2 family, such as BCL-xL and MCL-1, which can limit its effectiveness in some cancer types.
Direcciones Futuras
There are several potential future directions for the development and use of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. One area of research is the identification of biomarkers that can predict response to 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, which could help to personalize treatment and improve outcomes for patients. Another area of research is the combination of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance mechanisms. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research, which could lead to the development of more effective and affordable anticancer drugs.
Métodos De Síntesis
The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base. This intermediate is then reacted with 5-nitro-2-furaldehyde to form a second Schiff base, which is reduced to the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its potential as an anticancer drug, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Preclinical studies have shown that 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide induces apoptosis in cancer cells by binding to and inhibiting BCL-2, which is overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide in the treatment of CLL and AML, with high response rates and durable remissions observed in some patients.
Propiedades
Nombre del producto |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
|---|---|
Fórmula molecular |
C17H14BrN3OS |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C17H14BrN3OS/c18-10-4-6-11(7-5-10)20-16(22)15-14(19)12-8-9-2-1-3-13(9)21-17(12)23-15/h4-8H,1-3,19H2,(H,20,22) |
Clave InChI |
LZJGKCFPGVNDQW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
SMILES canónico |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







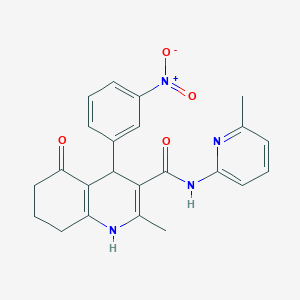

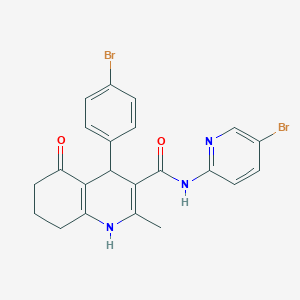
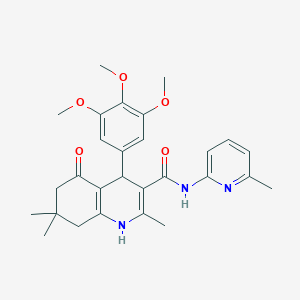
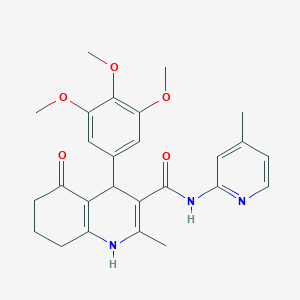

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
